Cas no 1934975-55-9 (2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one)
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one
- 2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one
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- Inchi: 1S/C6H9IN2O/c1-2-9-6(10)3-5(7)4-8-9/h4-5H,2-3H2,1H3
- InChI Key: FDJMJABIUSUNIY-UHFFFAOYSA-N
- SMILES: IC1C=NN(CC)C(C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 169
- XLogP3: 0.3
- Topological Polar Surface Area: 32.7
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195944-250mg |
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one |
1934975-55-9 | 97% | 250mg |
$555.50 | 2023-09-02 | |
| Crysdot LLC | CD00006524-250mg |
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one |
1934975-55-9 | 97% | 250mg |
$550 | 2024-07-19 |
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one Suppliers
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one Related Literature
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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3. Diterpenoids
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one
2-Ethyl-5-Iodo-4,5-Dihydropyridazin-3(2H)-One: A Comprehensive Overview
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one, also known by its CAS registry number 1934975-55-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of an ethyl group at the 2-position and an iodine atom at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 2-Ethyl-5-Iodo-4,5-Dihydropyridazin-3(2H)-One involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. One notable approach involves the use of a palladium-catalyzed coupling reaction, which allows for the precise introduction of the iodine atom at the 5-position. This method not only enhances the efficiency of the synthesis but also opens up possibilities for further functionalization of the molecule.
Structurally, 1934975-55-9 exhibits a planar geometry due to the aromaticity of the dihydropyridazine ring. The ethyl group at the 2-position contributes to the molecule's hydrophobicity, while the iodine atom at the 5-position introduces both electron-withdrawing effects and significant mass. These properties make it an interesting candidate for use in drug design, particularly in targeting specific biological pathways. Recent research has highlighted its potential as a lead compound in anti-cancer drug development.
In terms of physical properties, 2-Ethyl-5-Iodo-4,5-Dihydropyridazin-3(2H)-One has a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280–310 nm, indicative of its conjugated π-system. These characteristics are crucial for understanding its behavior in various chemical and biological environments.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit certain kinase enzymes, which are key players in cellular signaling pathways. Additionally, preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production. These findings underscore its potential as a multi-target therapeutic agent.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 1934975-55-9. These studies have provided insights into its binding affinity with various protein targets, paving the way for rational drug design strategies. Furthermore, high-throughput screening campaigns have identified this compound as a promising candidate for further preclinical testing.
In conclusion, 2-Ethyl-5-Iodo-4,5-Dihydropyridazin-3(2H)-One represents a compelling example of how structural diversity can be harnessed to develop novel chemical entities with therapeutic potential. Its unique combination of physical and chemical properties positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound is likely to play an increasingly important role in the advancement of modern medicine.
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